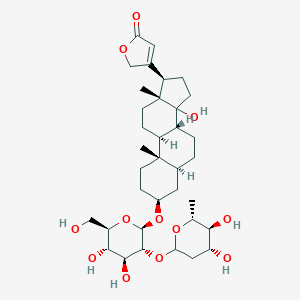

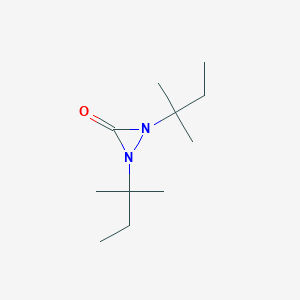

![molecular formula C9H6N2O B008825 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile CAS No. 104501-05-5](/img/structure/B8825.png)

4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile

Overview

Description

4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile, also known as FPC, is a heterocyclic compound with potential applications in scientific research. It is a pyrrole derivative that has a formyl group and a propynyl group attached to the pyrrole ring. FPC has been synthesized using various methods and has shown promising results in scientific research.

Mechanism Of Action

The mechanism of action of 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile involves its ability to undergo a photochemical reaction upon exposure to light. 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile absorbs light in the blue-green region of the spectrum and undergoes a photochemical reaction to produce singlet oxygen, a highly reactive form of oxygen that can cause oxidative damage to cells. Singlet oxygen can react with various cellular components, such as lipids, proteins, and DNA, leading to cell death.

Biochemical And Physiological Effects

4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile has been shown to have biochemical and physiological effects in cells and tissues. 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile can selectively detect ROS in cells and tissues and has been used for imaging ROS in live cells. 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile has also been shown to induce cell death in cancer cells upon exposure to light, making it a potential photosensitizer for PDT. 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile has been shown to have low cytotoxicity and is well-tolerated by cells and tissues.

Advantages And Limitations For Lab Experiments

The advantages of using 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile in lab experiments include its selectivity for detecting ROS, its ability to induce cell death in cancer cells upon exposure to light, and its low cytotoxicity. The limitations of using 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile in lab experiments include its sensitivity to light, which can cause photochemical reactions and affect the results of experiments, and its potential for non-specific binding to cellular components, which can affect its selectivity for detecting ROS.

Future Directions

For the use of 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile in scientific research include the development of new methods for synthesizing 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile, the optimization of 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile for use as a photosensitizer for PDT, and the development of new applications for 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile in imaging and sensing. 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile can also be used in combination with other compounds to enhance its selectivity and efficacy. Further studies are needed to fully understand the mechanism of action of 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile and its potential applications in scientific research.

Scientific Research Applications

4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile has potential applications in scientific research as a fluorescent probe for detecting reactive oxygen species (ROS) and as a photosensitizer for photodynamic therapy (PDT). ROS are highly reactive molecules that play a crucial role in various biological processes but can also cause oxidative damage to cells. 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile can selectively detect ROS in cells and tissues and has been used for imaging ROS in live cells. 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile has also been used as a photosensitizer for PDT, a non-invasive cancer treatment that involves the activation of a photosensitizer by light to produce reactive oxygen species that can kill cancer cells.

properties

CAS RN |

104501-05-5 |

|---|---|

Product Name |

4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile |

Molecular Formula |

C9H6N2O |

Molecular Weight |

158.16 g/mol |

IUPAC Name |

4-formyl-1-prop-2-ynylpyrrole-2-carbonitrile |

InChI |

InChI=1S/C9H6N2O/c1-2-3-11-6-8(7-12)4-9(11)5-10/h1,4,6-7H,3H2 |

InChI Key |

ARCZLTKZMALRKZ-UHFFFAOYSA-N |

SMILES |

C#CCN1C=C(C=C1C#N)C=O |

Canonical SMILES |

C#CCN1C=C(C=C1C#N)C=O |

synonyms |

1H-Pyrrole-2-carbonitrile, 4-formyl-1-(2-propynyl)- (9CI) |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

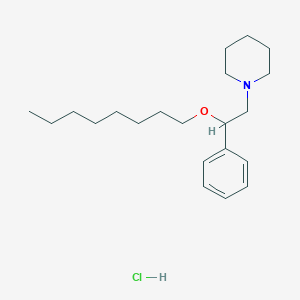

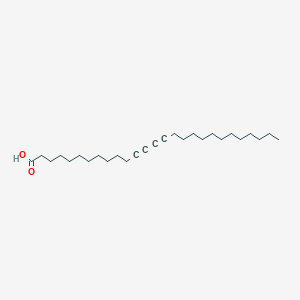

![5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B8755.png)